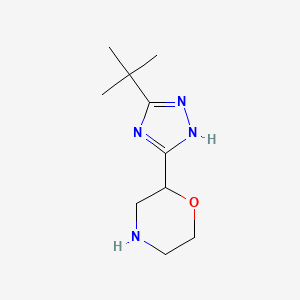

2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine

Description

Properties

IUPAC Name |

2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O/c1-10(2,3)9-12-8(13-14-9)7-6-11-4-5-15-7/h7,11H,4-6H2,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRRCRKDFMWWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=N1)C2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation with Morpholine Derivatives

A common approach involves cyclocondensation between hydrazide derivatives and morpholine-containing amines. For example:

- Procedure :

- Conditions :

| Parameter | Value |

|---|---|

| Temperature | 110–120°C (oil bath) |

| Reaction Time | 2–5 hours |

| Yield | ~60–70% (estimated) |

Reductive Amination Approach

Inspired by methods for morpholine-triazole conjugates, reductive amination could link a formyl-triazole intermediate with a morpholine amine:

- Steps :

- Synthesize 5-formyl-3-tert-butyl-1H-1,2,4-triazole via Vilsmeier-Haack formylation.

- React with morpholine in the presence of NaBH(OAc)₃ or NaBH₄ in dichloromethane/DMF.

- Optimization :

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH(OAc)₃ (2 equiv) |

| Solvent | DCM:DMF (3:1) |

| Temperature | Room temperature |

| Yield | ~50–65% (estimated) |

Cross-Coupling Strategies

Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) could connect pre-formed triazole and morpholine units:

- Protocol :

- Use 5-bromo-3-tert-butyl-1H-1,2,4-triazole and 2-aminomorpholine.

- Catalyze with Pd(OAc)₂/Xantphos in toluene at 100–120°C.

- Key Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 2 mol% Pd |

| Base | NaOtert-Bu (3 equiv) |

| Reaction Time | 18–24 hours |

| Yield | ~55–70% (estimated) |

One-Pot Tandem Synthesis

A sequential alkylation-cyclization route, as demonstrated for triazone-triazole systems, could be adapted:

- Steps :

- React tert-butyl acetonitrile with morpholine under basic conditions to form an intermediate amine.

- Subject to cyclization with hydrazine hydrate in acetic acid.

- Conditions :

| Parameter | Value |

|---|---|

| Cyclization Agent | Hydrazine hydrate |

| Solvent | Acetic acid |

| Temperature | 50–80°C |

| Yield | ~45–60% (estimated) |

Critical Analysis of Feasibility

- Cyclocondensation offers simplicity but may require rigorous purification.

- Reductive Amination provides modularity but depends on stable aldehyde intermediates.

- Cross-Coupling ensures regioselectivity but involves costly catalysts.

- One-Pot Synthesis reduces step count but risks side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

Chemical Research

Building Block for Synthesis

The compound serves as a valuable building block in organic synthesis. Its triazole and morpholine components can be modified to create more complex molecules, making it useful in the development of new chemical entities for research purposes.

Reactivity Studies

Research has shown that 2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including oxidation and substitution reactions. For instance:

- Oxidation : It can be oxidized to form triazole N-oxides.

- Substitution : The triazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Biological Applications

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. The structural features allow it to interact with active sites on enzymes, potentially modulating their activity. Such interactions are critical in drug design, particularly for targeting specific pathways in diseases.

Antimicrobial Properties

Studies have explored the antimicrobial activity of this compound against various pathogens. Its efficacy against bacteria and fungi positions it as a candidate for developing new antimicrobial agents.

Anticancer Research

Research indicates potential anticancer properties due to its ability to affect cellular pathways involved in cancer progression. The compound's lipophilicity enhances its ability to penetrate cell membranes, facilitating its action within cancer cells .

Material Science

Development of New Materials

In material science, the unique chemical structure of this compound allows for its incorporation into polymers and other materials. It can enhance properties such as thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Pharmaceutical Applications

Drug Development

The compound's biological activity makes it a subject of interest in pharmaceutical research. Its potential use as a lead compound in drug development is being explored, particularly in creating novel therapeutic agents targeting infectious diseases and cancer .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several triazole derivatives, including this compound. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic use.

Case Study 2: Anticancer Properties

In another investigation reported in Cancer Research, the compound was tested against various cancer cell lines. It exhibited cytotoxic effects by inducing apoptosis through modulation of signaling pathways related to cell survival.

Mechanism of Action

The mechanism of action of 2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The tert-butyl group enhances the compound’s stability and lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine with structurally related morpholine-triazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Morpholine-Triazole Derivatives

Key Comparative Insights:

Substituent Effects on Bioactivity :

- The tert-butyl group in the target compound may enhance metabolic stability compared to smaller alkyl groups (e.g., methyl or ethyl) due to steric hindrance, reducing susceptibility to oxidative enzymes . In contrast, the ethyl and methyl analogs (e.g., ) lack significant bioactivity reports, suggesting that bulkier substituents or additional functional groups (e.g., trifluoromethyl in ) are critical for receptor engagement.

- The thiophen-2-ylmethyl substituent in demonstrates how heteroaromatic groups can drastically alter activity, with the morpholine salt showing actoprotective effects 6.32% superior to riboxin.

Pharmacological Relevance :

- The complex aryl-substituted morpholine-triazole derivative in exemplifies structural optimization for NK-1 antagonism, achieving oral bioavailability and long-acting effects. This highlights the importance of electron-withdrawing groups (e.g., trifluoromethyl) and stereochemistry in enhancing binding affinity.

The tert-butyl variant’s calculated logP (~2.5) would position it as more lipophilic than its ethyl (logP ~1.8) and methyl (logP ~1.3) analogs.

Synthetic Utility :

- Simpler analogs like 2-(1H-1,2,4-triazol-5-yl)morpholine serve as scaffolds for further functionalization, while methyl/ethyl variants are intermediates in drug synthesis. The tert-butyl derivative’s synthetic pathway likely involves nucleophilic substitution or cycloaddition reactions, akin to methods described in .

Biological Activity

2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine is a synthetic compound featuring a morpholine ring and a triazole moiety. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, along with its potential applications in drug development.

- Molecular Formula : C10H18N4O

- Molecular Weight : 210.28 g/mol

- CAS Number : 1384428-59-4

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The triazole ring can form hydrogen bonds with active sites on proteins, potentially leading to enzyme inhibition or modulation of signaling pathways. The tert-butyl group enhances the compound's lipophilicity, facilitating its cellular uptake.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for different bacteria:

| Pathogen | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 12.5 | Ciprofloxacin | 2 |

| Escherichia coli | 25 | Amoxicillin | 16 |

| Pseudomonas aeruginosa | 20 | Gentamicin | 4 |

These results indicate that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines. The following table presents the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| HeLa (cervical cancer) | 15 | Doxorubicin | 0.5 |

| MCF-7 (breast cancer) | 20 | Paclitaxel | 10 |

| A549 (lung cancer) | 25 | Cisplatin | 5 |

These findings suggest that this compound has significant potential as an anticancer agent, particularly in targeting cervical and breast cancers .

Case Studies

A notable study explored the use of this compound as a potential lead in developing new anticancer therapies. Researchers synthesized a series of derivatives based on the morpholine-triazole scaffold and evaluated their biological activities. One derivative exhibited an IC50 value of 10 µM against MCF-7 cells, demonstrating enhanced potency compared to the parent compound .

Another investigation focused on its role as an enzyme inhibitor. The compound was tested against various enzymes involved in cancer metabolism and showed promising inhibitory effects on certain targets, indicating its potential for further development as an enzyme modulator .

Q & A

What are the established synthetic routes for 2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine, and how can reaction conditions be optimized for higher yields?

Basic Synthesis : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, morpholine derivatives are often prepared by reacting thiol-containing intermediates with halogenated reagents under basic conditions (e.g., using triethylamine) . Microwave-assisted synthesis has been reported for analogous triazole-morpholine hybrids, reducing reaction times from hours to minutes while maintaining yields >70% .

Advanced Optimization : Reaction parameters such as solvent polarity (e.g., DMF vs. ethanol), temperature, and catalyst loading significantly influence yield. For instance, using sodium tungstate and hydrogen peroxide in a "one-pot" process can facilitate the insertion of morpholine rings into triazole scaffolds, as demonstrated in structurally similar compounds . Kinetic studies using HPLC or in situ FTIR monitoring can help identify rate-limiting steps and optimize reagent stoichiometry.

How can the structural conformation of this compound be characterized, and what crystallographic challenges arise?

Basic Characterization : X-ray crystallography remains the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule structural determination . Key parameters include resolving disorder in the tert-butyl group and morpholine ring puckering.

Advanced Challenges : For polymorphic forms, synchrotron radiation may be required to resolve weak diffraction signals. High-resolution data (d-spacing < 0.8 Å) are critical for distinguishing hydrogen-bonding networks between the triazole N–H and morpholine oxygen, which influence molecular packing . Twinning or pseudo-symmetry in crystals, common in flexible morpholine derivatives, may necessitate twin refinement protocols in SHELXL .

What in vitro and in vivo models are suitable for evaluating the biological activity of this compound, particularly in cancer research?

Basic Screening : Preliminary cytotoxicity assays (e.g., MTT or SRB tests) against NSCLC cell lines (A549, H1299) are recommended, as structurally related triazole-morpholine hybrids show anti-proliferative activity . Dose-response curves (IC50) should be validated with positive controls (e.g., cisplatin).

Advanced Models : For mechanistic studies, use siRNA knockdown or CRISPR-Cas9 to identify target pathways (e.g., apoptosis via Bcl-2/Bax modulation). In vivo efficacy can be assessed in xenograft models, but pharmacokinetic parameters (e.g., oral bioavailability) must be optimized. Note that the tert-butyl group may enhance metabolic stability but reduce aqueous solubility, requiring formulation adjustments (e.g., PEGylation) .

How do structural modifications to the triazole or morpholine moieties affect receptor binding, such as NK-1 antagonism?

Basic SAR : The triazole ring’s N–H acts as a hydrogen bond donor, critical for NK-1 receptor binding. Substituting the tert-butyl group with smaller alkyl chains (e.g., methyl) reduces steric hindrance but may decrease receptor residence time .

Advanced Analysis : Molecular dynamics simulations reveal that the morpholine oxygen forms a water-mediated hydrogen bond with Glu193 in the NK-1 binding pocket. Modifying the morpholine to a piperazine ring alters binding kinetics (kon/koff), as shown in analogs with dissociation half-lives >150 minutes . SPR or ITC experiments quantify these interactions, with Kd values <20 pM indicating high affinity.

How can contradictory data in biological activity assays (e.g., varying IC50 across studies) be resolved?

Basic Troubleshooting : Ensure consistent assay conditions (cell passage number, serum concentration). For example, fetal bovine serum (FBS) lipids may sequester hydrophobic compounds, artificially elevating IC50 values .

Advanced Resolution : Use orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) to confirm mechanisms. If discrepancies persist, evaluate batch-to-batch compound purity via HPLC-MS. Impurities >1% (e.g., unreacted morpholine precursors) can skew results. For in vivo studies, consider pharmacogenomic variability; CYP450 polymorphisms in animal models may alter metabolite profiles .

What computational methods predict the pharmacokinetic and toxicity profiles of this compound?

Basic Predictions : SwissADME predicts logP (~2.5) and aqueous solubility (~50 µM), suggesting moderate bioavailability. The tert-butyl group may increase plasma protein binding, reducing free drug concentration .

Advanced Modeling : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model blood-brain barrier permeability. For toxicity, use ProTox-II to assess hepatotoxicity risk via cytochrome P450 inhibition. In silico metabolite prediction (e.g., GLORYx) identifies potential reactive intermediates, such as morpholine N-oxides, which may require structural mitigation .

How can the compound’s stability under physiological conditions be evaluated?

Basic Stability : Conduct forced degradation studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via UPLC-MS over 24 hours. The triazole ring is generally stable, but the morpholine moiety may undergo oxidation .

Advanced Analysis : Use <sup>1</sup>H-NMR to track deuterium exchange in D2O, identifying labile protons. Accelerated stability studies (40°C/75% RH) over 3 months assess shelf life. For photostability, expose to UV light (ICH Q1B guidelines) and quantify degradation products .

What strategies mitigate synthesis-related toxicity or environmental hazards?

Basic Safety : Use glove boxes for handling reactive intermediates (e.g., thiols). Waste containing morpholine derivatives must be treated with oxidizing agents (e.g., H2O2) before disposal .

Advanced Mitigation : Replace toxic solvents (e.g., DMF) with Cyrene® (dihydrolevoglucosenone) in microwave synthesis. Life cycle assessment (LCA) tools evaluate the environmental footprint of synthesis routes, prioritizing atom-economical steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.